2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide
Description
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that features a combination of oxadiazole and thiadiazole rings
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S/c1-28-12-18-24-25-21(32-18)22-17(27)11-30-15-9-8-14(10-16(15)29-2)19-23-20(31-26-19)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHSZFCORXTXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and thiadiazole rings, followed by their coupling with appropriate intermediates.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole and thiadiazole intermediates with a suitable phenoxy acetamide derivative under controlled conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions to form corresponding amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the heterocyclic rings may produce amines.
Scientific Research Applications
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of oxadiazole and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
